N-[(4-Chlorophenyl)methyl]quinolin-8-amine
Description
Contextualization of Quinoline (B57606) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry Research
Quinoline, a bicyclic aromatic heterocycle, and its derivatives have a storied history in medicinal chemistry, most notably with the discovery of quinine (B1679958) as an antimalarial agent. nih.govnih.gov This legacy continues today, with the quinoline scaffold being a cornerstone in the design of a diverse range of biologically active compounds. The inherent chemical properties of the quinoline ring system, including its ability to intercalate into DNA and interact with various enzymes, make it a versatile platform for drug discovery. researchgate.net
In recent years, research has expanded to explore the utility of quinoline derivatives in numerous therapeutic areas beyond infectious diseases. These include oncology, neurodegenerative disorders, and inflammation. For instance, certain quinoline derivatives have been shown to exhibit potent anticancer activity by targeting kinases and other signaling pathways crucial for cancer cell proliferation. researchgate.net Furthermore, the metal-chelating properties of some quinoline derivatives are being harnessed for potential applications in neuropharmacology. nih.gov
The broad spectrum of biological activities associated with quinoline derivatives is summarized in the table below:
| Therapeutic Area | Examples of Biological Activity |
| Infectious Diseases | Antimalarial, Antibacterial, Antifungal, Antiviral nih.govmdpi.comnih.gov |
| Oncology | Kinase inhibition, Anti-proliferative, Apoptosis induction researchgate.netnih.gov |
| Neuroscience | Modulation of GABA receptors, Potential in Alzheimer's disease nih.gov |
| Inflammation | Inhibition of pro-inflammatory cytokines |
Strategic Importance of N-substituted Quinoline Scaffolds in Target-Oriented Chemical Synthesis
The strategic introduction of substituents onto the quinoline core is a fundamental approach in medicinal chemistry to modulate the pharmacological profile of the resulting compounds. N-substitution, particularly at the 8-amino position, offers a powerful means to fine-tune properties such as solubility, lipophilicity, and target-binding affinity. The amino group at the 8-position of the quinoline ring serves as a versatile synthetic handle for the introduction of a wide variety of functional groups and molecular fragments. wikipedia.org
The synthesis of N-substituted 8-aminoquinoline (B160924) derivatives often involves the reaction of 8-aminoquinoline with various electrophiles, such as alkyl halides or acyl chlorides. This modular approach allows for the systematic exploration of the chemical space around the quinoline scaffold, facilitating the development of structure-activity relationships (SAR). By systematically varying the N-substituent, chemists can optimize the interaction of the molecule with its biological target, leading to enhanced potency and selectivity.
For example, the synthesis of novel 8-aminoquinoline-1,2,3-triazole hybrids has been achieved through click chemistry, demonstrating the utility of the 8-amino group as a platform for creating more complex molecular architectures with potential antimicrobial activities. researchgate.net Similarly, linking natural antioxidant acids to the 8-aminoquinoline scaffold has been explored as a strategy to develop multifunctional agents for neurodegenerative diseases. nih.gov
Fundamental Research Questions Driving the Investigation of N-[(4-Chlorophenyl)methyl]quinolin-8-amine
While the broader class of quinoline derivatives is well-studied, the specific compound this compound remains a subject of nascent research interest. The investigation into this particular molecule is driven by several fundamental questions that lie at the heart of modern chemical biology and drug discovery:
Synthesis and Characterization: What are the most efficient and scalable synthetic routes to this compound? A plausible and direct approach involves the N-alkylation of 8-aminoquinoline with 4-chlorobenzyl chloride. The characterization of its physicochemical properties, including its spectral data (NMR, IR, Mass Spectrometry) and solid-state structure, is essential for establishing a foundational understanding of the molecule.
Biological Activity Profile: What is the spectrum of biological activity for this compound? Based on the known activities of related 8-aminoquinoline derivatives, it is hypothesized that this compound may exhibit anticancer, antimicrobial, or neuroactive properties. nih.govresearchgate.net The presence of the 4-chlorophenyl group can significantly influence its biological profile by enhancing lipophilicity and potentially facilitating specific interactions with biological targets.
Mechanism of Action: If biological activity is observed, what are the underlying molecular mechanisms? Identifying the specific cellular targets and pathways modulated by this compound is a critical step in understanding its potential therapeutic applications. This could involve a range of techniques, from biochemical assays to cellular imaging and proteomic studies.
Structure-Activity Relationships (SAR): How do variations in the substituent pattern on both the quinoline and the benzyl (B1604629) moieties affect the biological activity? A systematic medicinal chemistry campaign to synthesize and evaluate analogues of this compound would be crucial for elucidating SAR and optimizing its pharmacological properties.
The exploration of these research questions will not only shed light on the specific properties of this compound but also contribute to the broader understanding of the chemical biology of N-substituted quinoline scaffolds.
Structure
3D Structure
Properties
CAS No. |
90266-41-4 |
|---|---|
Molecular Formula |
C16H13ClN2 |
Molecular Weight |
268.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]quinolin-8-amine |
InChI |
InChI=1S/C16H13ClN2/c17-14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10,19H,11H2 |
InChI Key |
LLFOQUZDEXVWFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)Cl)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of N 4 Chlorophenyl Methyl Quinolin 8 Amine
Established and Novel Synthetic Pathways for N-[(4-Chlorophenyl)methyl]quinolin-8-amine
The formation of the C-N bond between the quinolin-8-amine nitrogen and the benzylic carbon of the 4-chlorophenylmethyl group is the central transformation in the synthesis of the target molecule. The two most prominent and established methods for this type of bond construction are direct N-alkylation and reductive amination. nih.govorganic-chemistry.org
A common pathway involves the direct N-alkylation of quinolin-8-amine with a suitable 4-chlorobenzyl halide. This reaction is typically a nucleophilic substitution where the primary amine of the quinoline (B57606) attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride or bromide. acsgcipr.org An alternative and widely used strategy is reductive amination, which proceeds in one or two steps by first forming an imine between quinolin-8-amine and 4-chlorobenzaldehyde (B46862), followed by reduction to the secondary amine. nih.govorganic-chemistry.org
| Synthetic Pathway | Reactants | Typical Reagents & Conditions | Advantages | Potential Challenges |
|---|---|---|---|---|
| Direct N-Alkylation (SN2) | Quinolin-8-amine + 4-Chlorobenzyl halide (Cl, Br) | Base (e.g., K2CO3, Et3N), Solvent (e.g., Acetone, DMF), Heat nih.gov | Often straightforward, uses readily available starting materials. | Risk of over-alkylation (formation of tertiary amine), requires activated alkyl halides. acsgcipr.org |
| Reductive Amination | Quinolin-8-amine + 4-Chlorobenzaldehyde | Reducing Agent (e.g., NaBH(OAc)3, NaBH4, H2/Catalyst), Solvent (e.g., DCE, MeOH) organic-chemistry.orgpurdue.edu | High selectivity for mono-alkylation, mild conditions possible, broad substrate scope. nih.gov | Requires control of pH for imine formation, potential for aldehyde self-condensation. |
The mechanism of direct N-alkylation typically follows a bimolecular nucleophilic substitution (SN2) pathway. The lone pair of electrons on the nitrogen atom of quinolin-8-amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-chlorobenzyl halide. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the carbon-halogen bond, leading to the formation of a protonated secondary amine, which is then deprotonated by a base to yield the final product. The presence of a base is crucial to neutralize the hydrogen halide byproduct and prevent the protonation of the starting amine, which would render it non-nucleophilic.
Reductive amination, on the other hand, is a two-stage process. nih.gov The first stage is the formation of a Schiff base (imine) through the nucleophilic addition of quinolin-8-amine to the carbonyl carbon of 4-chlorobenzaldehyde, followed by the elimination of a water molecule. This step is often acid-catalyzed to facilitate the dehydration. In the second stage, the C=N double bond of the imine is reduced to a single bond. This reduction can be achieved using various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or, more selectively, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective for reductive aminations. organic-chemistry.orgpurdue.edu Alternatively, catalytic hydrogenation can be employed, where H₂ gas and a metal catalyst (e.g., Pd/C) reduce the imine.
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.
For direct N-alkylation , key parameters include the choice of solvent, base, and temperature. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can accelerate SN2 reactions. acsgcipr.org The selection of a base is also important; inorganic bases like potassium carbonate (K₂CO₃) are commonly used and can be easily removed after the reaction. nih.gov The reaction temperature is typically elevated to ensure a reasonable reaction rate. A primary challenge is preventing the dialkylation of the amine; this can often be controlled by using a slight excess of the amine relative to the alkylating agent.
For reductive amination , the choice of reducing agent is paramount. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the intermediate iminium ion, allowing the reaction to be performed in a single pot. purdue.edu The pH of the reaction medium is also a critical factor; a slightly acidic medium (pH 5-6) is often optimal for imine formation. The removal of water, for instance by using molecular sieves, can also drive the equilibrium towards imine formation.
Since this compound is an achiral molecule, considerations of stereoselectivity are not applicable to its direct synthesis. However, if a chiral center were introduced, for example by using a chiral aldehyde or amine, stereoselectivity would become a crucial aspect requiring asymmetric synthesis strategies.
Catalysis can offer more efficient and environmentally benign routes for synthesis. In the context of reductive amination, catalytic hydrogenation using transition metals like palladium, platinum, or nickel is a classic and effective method. google.com More recently, "borrowing hydrogen" or "hydrogen autotransfer" methodologies have emerged as sustainable alternatives. nih.gov These reactions, often catalyzed by ruthenium, iridium, or manganese complexes, use an alcohol (e.g., 4-chlorobenzyl alcohol) as the alkylating agent. nih.govnih.gov The catalyst temporarily oxidizes the alcohol to an aldehyde in situ, which then undergoes reductive amination with the amine, using the hydrogen that was "borrowed" from the alcohol for the final reduction step.
| Catalyst Type | Reaction | Example Catalyst | Advantages | Reference |
|---|---|---|---|---|
| Noble Metal | Reductive Amination (Hydrogenation) | Pd/C, PtO₂ | High efficiency, well-established. | google.com |
| Ruthenium Complexes | Borrowing Hydrogen | [Ru(p-cymene)Cl₂]₂ | Uses alcohols directly, high atom economy. | nih.gov |
| Iridium Complexes | Borrowing Hydrogen | NHC–Ir(III) Complexes | High activity for N-alkylation with alcohols. | nih.gov |
| Manganese Complexes | Borrowing Hydrogen | Manganese Pincer Complexes | Utilizes earth-abundant, non-noble metal. | nih.gov |
| Boronic Acid | Reductive Alkylation | Arylboronic Acids | Metal-free catalysis under mild conditions. | acs.org |
Strategies for the Rational Design and Synthesis of this compound Analogs
The rational design of analogs allows for the systematic exploration of structure-activity relationships. Modifications can be targeted at two primary sites: the quinoline core and the chlorophenylmethyl moiety.
The quinoline ring system offers multiple positions for substitution, allowing for fine-tuning of the molecule's steric and electronic properties. nih.gov Analogs can be synthesized by starting with an appropriately substituted quinolin-8-amine or by modifying the quinoline ring of this compound post-synthesis.
Common modifications include the introduction of substituents at the C2, C4, C5, and C7 positions. For instance, starting from 4,7-dichloroquinoline, nucleophilic substitution at the 4-position can be achieved, followed by N-alkylation at the 8-amino group (if present) or vice-versa. scholaris.caresearchgate.net Halogenation, nitration, and subsequent reduction to an amino group are common electrophilic substitution reactions on the quinoline ring that can provide precursors for further derivatization. wikipedia.orgnih.gov Modern C-H activation and functionalization techniques, often directed by the 8-amino group itself and catalyzed by metals like palladium or rhodium, provide powerful tools for introducing aryl or alkyl groups at specific positions on the quinoline core. chemrxiv.orgresearchgate.netnih.gov
| Position | Modification Strategy | Example Reaction | Reference |
|---|---|---|---|
| C4 | Nucleophilic Aromatic Substitution | Reaction of 4-chloroquinoline (B167314) derivatives with nucleophiles (e.g., amines, thiols). | researchgate.netresearchgate.net |
| C5, C7 | Electrophilic Aromatic Substitution | Bromination with N-bromosuccinimide (NBS). | nih.gov |
| C2, C4 | C-H Arylation (Directed) | Pd-catalyzed reaction of quinoline C-H bond with aryl halides. | nih.govacs.org |
| C8-Methyl | Side-chain C(sp³)-H Functionalization | Rh(III)-catalyzed arylation of 8-methylquinolines. | researchgate.net |
The 4-chlorophenyl group can be systematically altered to probe the effects of different substituents on the molecule's properties. This is readily achieved by employing differently substituted benzyl (B1604629) halides or benzaldehydes in the synthetic schemes described in section 2.1.
By synthesizing a library of such analogs, a systematic investigation into how aromatic substituents impact molecular properties can be undertaken, providing valuable insights for the rational design of molecules with tailored characteristics.
Incorporation of Bioisosteric Replacements and Structural Rigidification
In the optimization of this compound as a chemical scaffold, the incorporation of bioisosteric replacements and strategies for structural rigidification are advanced medicinal chemistry tactics. These modifications aim to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.
Bioisosteric Replacements: Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to a molecule with comparable biological activity. cambridgemedchemconsulting.com This strategy is pivotal in fine-tuning a molecule's characteristics. For the N-[(4-Chlorophenyl)methyl] moiety, several bioisosteric modifications can be conceptualized.
Halogen Substitution: The chlorine atom on the phenyl ring could be replaced with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group (CF₃). A fluorine atom, for instance, is a common bioisostere for a hydrogen atom but can alter electronic properties and block metabolic oxidation. cambridgemedchemconsulting.com The trifluoromethyl group is often used as a bioisostere for a tert-butyl group and can significantly impact lipophilicity and metabolic stability.
Ring Equivalents: The phenyl ring itself could be substituted with a bioisosteric heterocycle, such as a pyridine, thiophene, or pyrazole (B372694) ring. cambridgemedchemconsulting.com These changes can introduce new hydrogen bonding capabilities, alter the molecule's polarity, and modify its interaction with biological targets.
Linker Modification: The methylene (B1212753) linker (-CH₂-) connecting the phenyl and amine groups can also be a target for bioisosteric replacement. Substituting it with an oxygen atom (-O-), sulfur atom (-S-), or an amide group (-CONH-) would significantly alter the geometry, flexibility, and hydrogen-bonding potential of the molecule.
| Original Moiety | Bioisosteric Replacement | Potential Impact |
| Chlorine (Cl) | Fluorine (F), Bromine (Br), Trifluoromethyl (CF₃) | Modulates electronic properties, metabolic stability, lipophilicity |
| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl Ring | Alters polarity, introduces hydrogen bonding sites, modifies target interactions |
| Methylene (-CH₂-) | Ether (-O-), Thioether (-S-), Amide (-CONH-) | Changes geometry, flexibility, and hydrogen-bonding capacity |
Structural Rigidification: This strategy involves reducing the conformational flexibility of a molecule to lock it into a bioactive conformation, which can lead to increased potency and selectivity. For this compound, which possesses considerable rotational freedom around the C-N bonds, rigidification could be achieved by incorporating the flexible side chain into a new ring system. For example, creating a cyclic structure that fuses the benzyl group with the quinoline core or the amine nitrogen could lead to novel, more rigid analogues such as derivatives of 1,2,3,4-tetrahydroquinoline. scirp.org Such modifications can enhance binding affinity by reducing the entropic penalty upon binding to a target.
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of this compound can be approached through various methods, with a growing emphasis on aligning these methodologies with the principles of green chemistry. The traditional synthesis would likely involve the N-alkylation of quinolin-8-amine with 4-chlorobenzyl halide. wikipedia.org Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com
Solvent-Free or Environmentally Benign Solvent Approaches
A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution.
Solvent-Free Synthesis: Many reactions for the synthesis of quinoline derivatives have been successfully conducted under solvent-free conditions, often facilitated by microwave irradiation or solid-phase catalysts. acs.orgresearchgate.net For the N-alkylation of quinolin-8-amine, a solvent-free approach could involve heating a mixture of the amine and 4-chlorobenzyl chloride, potentially with a solid base catalyst. This minimizes waste and simplifies product purification. A catalyst- and solvent-free method for the alkylation of quinoline N-oxides with olefins has been reported, highlighting the potential for high atom-economy under such conditions. rsc.org
Environmentally Benign Solvents: When a solvent is necessary, green alternatives to conventional chlorinated or aromatic solvents are preferred. Water, ethanol, and deep eutectic solvents (DES) are considered more environmentally friendly options. tandfonline.com For instance, the synthesis of certain quinoline derivatives has been achieved in water or ethanol, which are non-toxic, readily available, and have a lower environmental impact. tandfonline.com
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comnih.gov A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste.
The standard N-alkylation of quinolin-8-amine with 4-chlorobenzyl chloride, in the presence of a base like triethylamine (B128534) (Et₃N) to scavenge the generated HCl, can be analyzed for its atom economy.
Reaction: Quinolin-8-amine + 4-Chlorobenzyl chloride + Et₃N → this compound + Et₃N·HCl
The theoretical atom economy for this substitution reaction is inherently less than 100% because a stoichiometric by-product (triethylammonium chloride) is formed. rsc.org Alternative synthetic strategies, such as reductive amination of 4-chlorobenzaldehyde with quinolin-8-amine, could offer different atom economy profiles. Another approach is the "borrowing hydrogen" methodology, where an alcohol (4-chlorobenzyl alcohol) is used as the alkylating agent. This method, often catalyzed by transition metals, generates water as the only by-product, leading to a much higher atom economy. organic-chemistry.org
| Synthetic Method | Alkylating Agent | By-product(s) | Atom Economy |
| N-Alkylation with Halide | 4-Chlorobenzyl chloride | Salt (e.g., Et₃N·HCl) | Moderate |
| Reductive Amination | 4-Chlorobenzaldehyde | Water | High |
| Borrowing Hydrogen | 4-Chlorobenzyl alcohol | Water | Very High |
Catalytic Green Processes for this compound Production
Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more efficient, selective, and require milder conditions than stoichiometric processes. researchgate.net
Transition-Metal Catalysis: Various transition-metal catalysts, including those based on palladium, ruthenium, cobalt, and nickel, have been employed for N-alkylation reactions. organic-chemistry.orgrsc.org These catalysts can enable the use of more benign alkylating agents like alcohols, as seen in the borrowing hydrogen strategy. organic-chemistry.org For example, commercially available nickel complexes have been shown to be efficient catalysts for the mono-N-alkylation of aromatic amines with alcohols. organic-chemistry.org While effective, the use of heavy metals necessitates consideration of their toxicity and the need for efficient removal from the final product.
Nanocatalysis: The use of nanocatalysts in quinoline synthesis is a rapidly developing area. acs.org Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and potentially milder reaction conditions. Furthermore, many nanocatalysts are heterogeneous, allowing for easier separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles. acs.org
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. While specific examples for the synthesis of this compound may not be established, the broader field of biocatalysis is continuously expanding to include a wider range of transformations, including C-N bond formation.
The following table presents yields for related quinoline amine syntheses, illustrating the efficiency of various catalytic and reaction systems.
| Reactants | Product Type | Catalyst/Conditions | Yield (%) | Reference |
| ortho-Amino N-propargylaniline derivatives | Quinoxalines or Quinolin-8-amines | SnCl₂ or InCl₃, 2-propanol, reflux | 71-82 | rsc.org |
| 3-Oxo-olean-12-en-28-oic acid + 8-Aminoquinoline (B160924) | Triterpenoic acid 8-aminoquinoline amide | Oxalyl chloride, then amine | 80 | mdpi.com |
| Myrtenal-derived amide + 4-Iodoanisole | C-H Arylated quinoline amide | Pd(OAc)₂, AgOAc, DCE, 100°C | 75 | nih.gov |
| 3-Anilinopropanamide + Benzylamine | N-Benzyl-3-anilinopropanamide | Uncatalyzed, reflux | up to 41 | researchgate.net |
Advanced Structural Elucidation and Conformational Analysis of N 4 Chlorophenyl Methyl Quinolin 8 Amine
X-ray Crystallographic Studies of N-[(4-Chlorophenyl)methyl]quinolin-8-amine and its Cocrystals
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, both single-crystal X-ray diffraction of the parent compound and its cocrystals would offer unparalleled insights into its solid-state architecture.
Table 1: Predicted Key Bond Lengths and Angles for this compound (Based on Theoretical Calculations)
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-N (amine) Bond Length | ~1.38 Å |
| N-C (methylene) Bond Length | ~1.46 Å |
| C-C (aryl) Bond Lengths | ~1.39 - 1.41 Å |
| C-N-C Bond Angle | ~120° |
Note: These values are estimations based on computational models and data from similar compounds and await experimental verification.
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, hydrogen bonding involving the secondary amine (N-H) and the nitrogen atom of the quinoline (B57606) ring is anticipated to be a dominant feature in the crystal packing. The N-H group can act as a hydrogen bond donor, while the quinoline nitrogen can serve as an acceptor. Furthermore, π-π stacking interactions between the aromatic quinoline and 4-chlorophenyl rings are likely to contribute to the stability of the crystal structure. The analysis of cocrystals, potentially formed with coformers containing functional groups like carboxylic acids or phenols, would reveal alternative and potentially more complex hydrogen bonding motifs. For instance, a study on quinolin-8-yl 4-chlorobenzoate (B1228818) revealed C-H···N, C-H···O, Cl···π, and π···π interactions as significant in its crystal structure mdpi.com.
The solid-state conformation of this compound would be unequivocally established through SCXRD. A key conformational feature is the orientation of the (4-chlorophenyl)methyl group relative to the quinoline ring system. This conformation is influenced by the steric hindrance and the electronic interactions between the two moieties. Computational studies on similar bicyclic aromatic compounds have shown that the lowest energy conformation often involves a non-planar arrangement of the aromatic rings to minimize steric repulsion researchgate.net. The torsion angles around the C-N and N-C bonds of the amine linker would define this spatial arrangement.
Sophisticated Spectroscopic Characterization Techniques for Structural Confirmation
While crystallography provides a static picture of the solid-state structure, spectroscopic methods offer valuable information about the molecule's structure and dynamics in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous assignment of all proton and carbon signals, especially for complex aromatic systems.
HSQC experiments would correlate each proton signal with its directly attached carbon atom. HMBC spectra, on the other hand, would reveal correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the molecular framework and confirming the connectivity between the quinoline and 4-chlorophenylmethyl fragments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Quinoline H-2 | ~8.8 | ~148 |
| Quinoline H-3 | ~7.4 | ~121 |
| Quinoline H-4 | ~8.1 | ~136 |
| Quinoline H-5 | ~7.5 | ~128 |
| Quinoline H-6 | ~7.3 | ~121 |
| Quinoline H-7 | ~7.0 | ~110 |
| Methylene (B1212753) (-CH₂-) | ~4.6 | ~48 |
| Amine (N-H) | ~6.5 (broad) | - |
| Chlorophenyl H-2', H-6' | ~7.3 | ~129 |
Note: These are predicted values based on analogous compounds and require experimental verification.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3350 - 3450 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Ring Stretching (Quinoline) | 1500 - 1600 |
| Aromatic C=C Stretching (Chlorophenyl) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
Note: These are predicted ranges based on spectroscopic data of similar compounds nih.govresearchgate.netdergipark.org.tr.
The FT-IR spectrum would likely show a prominent N-H stretching band. The aromatic C-H stretching vibrations would appear at higher wavenumbers, while the fingerprint region would contain a complex pattern of bands arising from the skeletal vibrations of the aromatic rings and other functional groups. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Cl bond.
High-Resolution Mass Spectrometry for Molecular Formula Verification and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel compounds and for elucidating their structure through detailed fragmentation analysis. For this compound, HRMS provides the high-accuracy mass measurement required to verify its molecular formula, C₁₆H₁₃ClN₂. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, and its exact mass can be calculated and compared to the experimentally determined value, typically within a few parts per million (ppm), to confirm the elemental composition.
The fragmentation of this compound under collision-induced dissociation (CID) conditions is expected to follow characteristic pathways for quinoline and secondary amine moieties. A primary fragmentation event would likely be the cleavage of the benzylic C-N bond (α-cleavage), which is a common pathway for amines. libretexts.orglibretexts.org This would result in the formation of two stable fragment ions: the 4-chlorobenzyl cation and the quinolin-8-amine radical cation, or vice-versa depending on charge retention. Another significant fragmentation pathway could involve the loss of the chlorophenylmethyl group, leading to the formation of a protonated quinolin-8-amine fragment. Further fragmentation of the quinoline ring system can also occur, although this typically requires higher collision energies.
A plausible fragmentation pathway for this compound is initiated by the homolytic cleavage of the C-N bond, a characteristic fragmentation for amines. libretexts.org This would lead to the formation of the 4-chlorobenzyl radical and the quinolin-8-amine cation. Subsequent fragmentation of the quinoline moiety could proceed through the loss of small molecules like HCN.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Proposed Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₆H₁₄ClN₂⁺ | 269.0840 |
| [M-C₇H₆Cl]⁺ | C₉H₈N₂⁺ | 144.0687 |
Note: The data in this table is hypothetical and for illustrative purposes.
Dynamic Conformational Studies in Solution Phase
The solution-phase conformational dynamics of this compound are governed by the rotational freedom around the C(aryl)-CH₂ and CH₂-N single bonds. Understanding these dynamics is crucial as the conformational preferences can influence the molecule's properties and interactions.
Variable temperature nuclear magnetic resonance (VT-NMR) spectroscopy is a powerful technique to study dynamic processes such as conformational exchange and restricted rotation. For this compound, hindered rotation around the CH₂-N bond could lead to the observation of distinct NMR signals for protons that are chemically equivalent at higher temperatures.
At room temperature, if the rotation around the CH₂-N bond is fast on the NMR timescale, the two methylene protons would be observed as a sharp singlet. However, upon cooling, if the rotation becomes slow enough, these protons may become diastereotopic, leading to the broadening of the singlet, its eventual coalescence into a broad signal, and finally, its resolution into two distinct signals (an AX system or two doublets) at lower temperatures. The temperature at which the signals coalesce (the coalescence temperature, T_c) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.
Table 2: Hypothetical Variable Temperature ¹H NMR Data for the Methylene Protons of this compound
| Temperature (°C) | Appearance of Methylene Signal |
|---|---|
| 25 | Sharp singlet |
| -20 | Broad singlet |
| -50 | Coalescence |
Note: The data in this table is hypothetical and for illustrative purposes.
Circular dichroism (CD) spectroscopy is a technique used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. The parent molecule, this compound, is achiral and therefore does not exhibit a CD spectrum.
However, if a chiral center were introduced into the molecule, for example, by substitution on the methylene bridge to create a stereogenic carbon, the resulting enantiomers would be CD-active. The CD spectrum of such a chiral derivative would provide valuable information about its absolute configuration and conformational preferences in solution. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the spatial arrangement of the chromophores (the quinoline and 4-chlorophenyl rings) around the chiral center.
For a hypothetical (R)-N-[(4-Chlorophenyl)(methyl)methyl]quinolin-8-amine, the CD spectrum would be the mirror image of that of its (S)-enantiomer. Theoretical calculations of the CD spectrum using time-dependent density functional theory (TD-DFT) could be used to assign the absolute configuration by comparing the calculated spectrum with the experimental one.
Molecular mechanics and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of flexible molecules in the solution phase. For this compound, these simulations can provide insights into the preferred spatial arrangement of the quinoline and 4-chlorophenyl rings and the flexibility of the methylene linker.
Molecular dynamics simulations can then be used to study the dynamic behavior of these conformers in a simulated solvent environment. These simulations can provide information on the timescales of conformational transitions and the influence of the solvent on the conformational equilibrium. The results of these simulations can be used to interpret experimental data from techniques such as NMR spectroscopy. For instance, the calculated energy barriers for rotation around the single bonds can be compared with the experimental values obtained from VT-NMR studies.
Molecular Interactions and Biological Target Engagement of N 4 Chlorophenyl Methyl Quinolin 8 Amine in Vitro and Mechanistic Focus
In Vitro Enzyme Inhibition Kinetics and Mechanism Studies
There is no available information detailing the in vitro enzyme inhibition profile of N-[(4-Chlorophenyl)methyl]quinolin-8-amine.
No studies were found that reported the inhibition constant (Ki) or determined the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound against any specific enzyme.
Publicly available research has not identified or characterized any specific enzyme targets that are modulated by this compound. While related quinoline (B57606) compounds have been investigated for their effects on various enzymes, this specific information is absent for the compound .
Without identification of a specific enzyme target, the molecular mechanism of enzyme inactivation or activation by this compound remains unelucidated.
Receptor Binding Affinity and Selectivity Profiling via In Vitro Assays
There is no available data from in vitro assays concerning the receptor binding affinity and selectivity of this compound.
No literature was found that presents data from radioligand displacement assays used to determine the binding affinity (expressed as Kd or Ki values) of this compound for any specific receptor.
Information regarding the use of fluorescence polarization or other high-throughput screening methods to assess the binding selectivity of this compound across a panel of receptors is not available.
Allosteric Modulation and Orthosteric Binding Site Characterization
To understand how this compound interacts with a potential protein target, researchers would first need to determine its binding site. Assays would be designed to ascertain if the compound binds to the primary, or orthosteric, site where the natural ligand binds, or to a secondary, allosteric, site. This characterization is crucial as allosteric modulators can offer more subtle and selective control over protein function compared to direct orthosteric agonists or antagonists.
Biophysical Characterization of Protein-Ligand Interactions
A suite of biophysical techniques would be essential to quantify the binding affinity, kinetics, and thermodynamics of the interaction between the compound and its target protein.
In Vitro Cellular Target Engagement and Signaling Pathway Modulation
Analysis of Specific Downstream Signaling Pathway Modulations (e.g., phosphorylation events, gene expression)
There is no specific information available in the reviewed literature detailing the modulation of downstream signaling pathways by this compound. Studies on related compounds suggest that quinoline derivatives can influence various cellular signaling cascades, but direct evidence of phosphorylation events or specific gene expression changes induced by this compound has not been published.
Mechanistic Studies on Protein-Protein Interaction Disruption or Stabilization
Currently, there are no published mechanistic studies that focus on the ability of this compound to either disrupt or stabilize protein-protein interactions. The modulation of such interactions is a key area in modern drug discovery, but research has not yet specifically addressed the potential of this compound in that regard.
Advanced Research Methodologies Applied to N 4 Chlorophenyl Methyl Quinolin 8 Amine
Chemoinformatics and Data Mining for Compound Optimization and Target Prediction
Chemoinformatics and data mining serve as foundational approaches in the modern drug discovery pipeline, enabling the efficient analysis of vast chemical and biological datasets. For N-[(4-Chlorophenyl)methyl]quinolin-8-amine, these computational tools are instrumental in refining its structure for improved efficacy and in predicting its biological targets and potential off-target effects.
The chemical space surrounding this compound can be systematically explored to identify analogs with potentially superior properties. This process often begins with the construction of a virtual library of related compounds, which can then be analyzed using various computational methods. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are pivotal in this exploration. For instance, in studies of other quinoline (B57606) derivatives, 3D-QSAR has been successfully employed to correlate the three-dimensional structures of compounds with their biological activities. nih.govmdpi.com By generating models like Comparative Molecular Field Analysis (CoMFA), researchers can visualize the steric and electrostatic fields around the molecule, providing insights into which structural modifications are likely to enhance a desired biological effect, such as anti-cancer activity. nih.govmdpi.com
Virtual screening is another powerful tool for navigating the chemical space of this compound analogs. By employing pharmacophore models derived from known active quinoline compounds, large databases of chemical structures can be rapidly screened to identify molecules that are likely to exhibit similar biological activities. nih.govscienceopen.com This in silico approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the discovery of more potent and selective analogs.
| Methodology | Application to Quinoline Derivatives | Potential Insights for this compound |
|---|---|---|
| 3D-QSAR (e.g., CoMFA) | Correlated the 3D structures of quinoline analogs with their anti-gastric cancer activity, identifying key structural features for enhanced potency. nih.govmdpi.com | Guidance for structural modifications to improve therapeutic activity. |
| Pharmacophore Modeling | Developed a six-point pharmacophore model for cytotoxic quinolines with tubulin inhibitory activity, which was then used for virtual screening. scienceopen.com | Identification of novel analogs with a higher probability of desired biological activity. |
| Molecular Docking | Predicted the binding affinity and interactions of synthesized quinoline derivatives with the active site of HIV reverse transcriptase. nih.gov | Elucidation of potential binding modes to specific protein targets. |
By docking the structure of this compound against a large panel of known protein structures, it is possible to identify potential unintended binding partners. This approach can help to anticipate potential side effects and guide further experimental validation. Moreover, the quinoline scaffold is known to be a "privileged structure," meaning it is capable of binding to a variety of biological targets. tandfonline.comnih.goveurekaselect.com This inherent promiscuity makes a thorough computational assessment of its potential interaction partners particularly important. For example, various quinoline-based compounds have been identified as inhibitors of tyrosine kinases, proteasomes, and tubulin polymerization, highlighting the diverse range of targets for this chemical class. eurekaselect.com Predicting these interactions for this compound is a crucial step in de-risking its development and uncovering its full therapeutic potential. nih.gov
Fragment-Based Ligand Discovery (FBLD) Approaches Utilizing the Quinoline Scaffold (if applicable)
Fragment-Based Ligand Discovery (FBLD) has emerged as a powerful strategy for the development of high-affinity lead compounds. researchoutreach.org This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once identified, these fragments can be grown or linked together to create more potent molecules. The quinoline scaffold is well-suited for FBLD due to its synthetic tractability and its presence in numerous bioactive compounds. tandfonline.com
A "Fragment-Informed Structure-Activity Relationship (FI-SAR)" paradigm has been successfully applied to the development of cholinesterase inhibitors by strategically coupling amino-functionalized fragments with quinoline scaffolds. nih.gov In this study, a library of conjugates was synthesized and evaluated, revealing a positive correlation between the potency of the initial fragment and the inhibitory activity of the final conjugate. nih.gov This demonstrates the utility of the quinoline scaffold as a versatile core structure for fragment elaboration.
For this compound, an FBLD approach could be envisioned where the quinoline-8-amine core serves as a starting fragment. Screening of this and related simple quinoline fragments against a target of interest could identify initial binding interactions. Subsequent optimization, guided by structural biology techniques such as X-ray crystallography, could then involve the elaboration of the fragment, for instance, by adding the (4-chlorophenyl)methyl group and other substituents to enhance binding affinity and selectivity.
Integrative Omics Approaches for Systems-Level Mechanistic Insights (In Vitro)
To gain a comprehensive understanding of the cellular effects of this compound, integrative omics approaches are indispensable. By combining proteomics and metabolomics, it is possible to move beyond a single-target perspective and capture the global cellular response to compound treatment.
Chemical proteomics is a powerful methodology for the unbiased identification of a small molecule's protein targets directly in a complex biological system, such as a cell lysate. worldpreclinicalcongress.comnih.goveuropeanreview.org This approach can be instrumental in deconvoluting the mechanism of action of this compound. One common strategy involves immobilizing the compound on a solid support to create an affinity matrix. This matrix is then used to "fish out" binding proteins from a cellular extract. The captured proteins are subsequently identified by mass spectrometry.
A study on a hydroxyquinoline-copper complex provides a relevant example of the insights that can be gained from proteomics. nih.gov In this research, a two-dimensional electrophoresis-based proteomic approach was used to investigate the cellular response to the compound in a leukemic cell line. The analysis revealed that the compound modulated proteins involved in the ubiquitin/proteasome pathway, mitochondrial function, cell adhesion, and the actin cytoskeleton. nih.gov These findings suggest a multi-target mechanism of action and provide a host of new hypotheses for further investigation. A similar chemical proteomics workflow could be applied to this compound to identify its direct binding partners and downstream protein expression changes, thereby providing a global view of its cellular targets.
| Protein Category | Observed Effect | Potential Implication |
|---|---|---|
| Ubiquitin/Proteasome Pathway | Changes in protein levels. nih.gov | Interference with protein degradation pathways. |
| Mitochondrial Proteins | Modulation of expression. nih.gov | Impact on cellular energy metabolism and apoptosis. |
| Cell Adhesion/Cytoskeleton | Strong alteration in the actin cytoskeleton. nih.gov | Effects on cell structure, motility, and signaling. |
| Carbon Metabolism/Oxido-reduction | Changes in protein levels. nih.gov | Alteration of metabolic and redox homeostasis. |
Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, offers a functional readout of the cellular state. By comparing the metabolic profiles of cells treated with this compound to untreated controls, it is possible to identify the metabolic pathways that are perturbed by the compound. This can provide crucial mechanistic insights that are complementary to proteomics data.
For example, if proteomics data suggests that this compound interacts with proteins involved in glycolysis, metabolomics could be used to measure the levels of glycolytic intermediates, such as glucose-6-phosphate, fructose-1,6-bisphosphate, and pyruvate. A significant change in the levels of these metabolites would provide strong evidence for the functional consequence of the compound's interaction with the proteome. By integrating proteomics and metabolomics data, a more complete picture of the systems-level effects of this compound can be constructed, leading to a more profound understanding of its mechanism of action and therapeutic potential.
High-Throughput Screening (HTS) and Automation for Derivative Evaluation
The evaluation of large libraries of chemical compounds, such as derivatives of this compound, necessitates the use of advanced methodologies like high-throughput screening (HTS) and automation. These technologies enable the rapid and efficient screening of thousands of compounds to identify those with desired biological activities, providing a crucial starting point for drug discovery and development.
HTS platforms automate the entire screening process, from compound handling and dispensing to assay execution and data acquisition. This level of automation significantly increases the throughput and reproducibility of experiments while minimizing the potential for human error. For a library of this compound derivatives, an HTS campaign would typically involve the use of microtiter plates, robotic liquid handlers, and sensitive detection systems to measure the effect of each compound on a specific biological target.
The selection of the assay is a critical step in the development of an HTS campaign. The choice of assay depends on the therapeutic target of interest. For instance, if the derivatives are being evaluated for their potential as anticancer agents, cell-based assays measuring cytotoxicity or specific molecular events like enzyme inhibition would be employed. A common method is the MTT assay, which assesses cell viability and can be used to determine the cytotoxic effects of compounds on cancer cell lines. mdpi.comnih.gov
Fluorescence-based assays are also widely used in HTS due to their high sensitivity and suitability for automation. For example, in the context of Alzheimer's disease research, a Thioflavin-T fluorescence assay could be used to screen for inhibitors of amyloid-β aggregation. nih.gov For antimicrobial screening, automated systems can measure the minimum inhibitory concentration (MIC) of compounds against various bacterial or fungal strains in a high-throughput manner. researchgate.net
The data generated from an initial HTS run, often referred to as the primary screen, identifies "hits"—compounds that exhibit activity above a certain threshold. These hits are then subjected to a series of secondary screens and validation assays to confirm their activity, determine their potency and selectivity, and eliminate false positives.
A hypothetical HTS campaign for a library of this compound derivatives targeting a specific protein kinase might yield results that can be organized into a data table for further analysis.
Interactive Data Table: High-Throughput Screening of this compound Derivatives
| Derivative ID | R1 Group | R2 Group | % Inhibition (at 10 µM) | IC50 (µM) |
| QC-001 | H | H | 5.2 | > 100 |
| QC-002 | F | H | 12.8 | 85.3 |
| QC-003 | Cl | H | 45.6 | 15.7 |
| QC-004 | Br | H | 52.1 | 9.8 |
| QC-005 | H | OCH3 | 8.1 | > 100 |
| QC-006 | H | CF3 | 68.3 | 2.1 |
| QC-007 | F | CF3 | 75.4 | 1.5 |
| QC-008 | Cl | CF3 | 92.1 | 0.4 |
| QC-009 | Br | CF3 | 95.8 | 0.2 |
This table illustrates how modifications to the core structure of this compound (represented by different R1 and R2 groups) can significantly impact its biological activity. The data allows researchers to quickly identify promising candidates, such as QC-009, for further investigation and to begin establishing structure-activity relationships (SAR). The SAR analysis, facilitated by the automated screening of a diverse library, is fundamental for guiding the subsequent optimization of lead compounds. mdpi.comsemanticscholar.org The integration of HTS and automation is therefore indispensable for efficiently navigating the vast chemical space of derivative libraries to uncover novel therapeutic agents.
Future Perspectives and Emerging Research Directions for N 4 Chlorophenyl Methyl Quinolin 8 Amine
Development of Advanced Synthetic Strategies for Complex Derivatives
The synthesis of N-[(4-Chlorophenyl)methyl]quinolin-8-amine analogs has traditionally relied on established methods for forming the N-benzyl bond, often involving the reaction of 8-aminoquinoline (B160924) with a substituted benzyl (B1604629) halide. While effective for generating initial libraries of compounds, future research necessitates the development of more sophisticated and efficient synthetic strategies to access structurally complex and diverse derivatives.
Advanced synthetic approaches could include:
Catalytic C-H Activation/Amination: Transition-metal-catalyzed C-H activation of the quinoline (B57606) core, followed by amination, offers a more atom-economical and direct route to functionalized 8-aminoquinolines. This would allow for the introduction of the N-[(4-Chlorophenyl)methyl] moiety at a later stage, providing greater flexibility in molecular design.
Flow Chemistry: The use of microreactor technology can enable rapid optimization of reaction conditions, improve safety for potentially hazardous reactions, and facilitate the scalable synthesis of targeted derivatives. This is particularly advantageous for creating focused libraries for structure-activity relationship (SAR) studies.
Multicomponent Reactions: Designing novel multicomponent reactions that bring together the quinoline, benzyl, and other pharmacophoric fragments in a single step can significantly streamline the synthesis of complex analogs. This approach enhances molecular diversity and allows for the rapid exploration of chemical space.
Photoredox Catalysis: Visible-light-mediated reactions can provide access to novel chemical transformations under mild conditions, enabling the synthesis of derivatives that are inaccessible through traditional thermal methods.
These advanced synthetic methods will be instrumental in generating a new generation of this compound derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Uncovering Novel Molecular Mechanisms and Biological Targets
While the biological activities of some 8-aminoquinoline derivatives are well-documented, particularly in the context of antimalarial and anticancer research, the specific molecular mechanisms and biological targets of this compound are not yet fully elucidated. Future research should prioritize the identification and validation of its direct molecular targets to better understand its mode of action.
Key research directions include:
Target Identification and Validation: Employing techniques such as chemical proteomics, affinity chromatography, and genetic screening to identify the cellular proteins that directly interact with the compound. Subsequent validation of these targets will be crucial to confirm their role in the observed biological effects.
Pathway Analysis: Once a target is identified, comprehensive pathway analysis using systems biology approaches can reveal the downstream signaling cascades affected by the compound. This will provide a broader understanding of its cellular impact.
Exploration of New Therapeutic Areas: Based on the identified targets and mechanisms, the therapeutic potential of this compound and its analogs could be explored in new disease areas beyond those traditionally associated with quinolines. For instance, its potential role in neurodegenerative diseases or inflammatory disorders could be investigated. nih.gov
A deeper understanding of the molecular pharmacology of this compound will be critical for its rational optimization and clinical development.
Application of Artificial Intelligence and Machine Learning for Predictive Modeling and Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be leveraged to accelerate the development of this compound analogs by predicting their biological activities and physicochemical properties.
Future applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models based on existing experimental data can help in predicting the activity of novel, untested analogs. ML algorithms such as random forests, support vector machines, and deep neural networks can be trained to recognize the structural features that are critical for biological activity.
Predictive ADMET Modeling: AI/ML models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early-stage filtering of candidates with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.
De Novo Drug Design: Generative AI models can be employed to design entirely new molecules with desired properties. By learning from the structural features of known active compounds, these models can propose novel this compound derivatives with potentially superior activity and selectivity.
The synergy between computational modeling and experimental validation will be key to efficiently navigating the vast chemical space and identifying promising drug candidates.
Rational Design of Highly Selective and Potent this compound Analogs
Building upon the insights gained from mechanistic studies and computational modeling, the rational design of next-generation analogs with enhanced selectivity and potency is a primary future objective. A multiparametric molecular design approach will be crucial for success. nih.gov
Key strategies for rational design include:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, SBDD can be used to design ligands that fit precisely into the binding site. This approach can lead to the development of highly potent and selective inhibitors.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods, such as pharmacophore modeling and 3D-QSAR, can be used to identify the key structural features required for activity based on a set of known active molecules.
Bioisosteric Replacement: Systematically replacing parts of the this compound scaffold with bioisosteres can lead to improvements in potency, selectivity, and pharmacokinetic properties while maintaining the core binding interactions.
Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target of interest and then growing or linking them to create more potent lead compounds is another powerful strategy.
The iterative cycle of design, synthesis, and biological evaluation, guided by rational design principles, will be essential for the development of optimized drug candidates.
Addressing Current Knowledge Gaps in the Academic Understanding of the Compound's Biological Profile
Despite the promising scaffold, significant knowledge gaps remain in the academic understanding of the comprehensive biological profile of this compound. A concerted effort to address these gaps will be vital for its future development.
Key areas requiring further investigation include:
Broad-Spectrum Biological Screening: A systematic screening of the compound against a wide range of biological targets and in various disease models is needed to uncover its full therapeutic potential and identify any off-target effects.
Mechanisms of Resistance: If the compound shows promise in areas like oncology or infectious diseases, it will be crucial to investigate potential mechanisms of resistance to inform the development of combination therapies or next-generation analogs that can overcome resistance.
Comparative Analysis with Analogs: A thorough comparative analysis of the biological profile of this compound with closely related analogs will help to delineate the specific contribution of the 4-chlorophenylmethyl moiety to its activity and selectivity.
In Vivo Efficacy and Pharmacokinetics: While in vitro studies provide valuable initial data, comprehensive in vivo studies are necessary to evaluate the compound's efficacy, safety, and pharmacokinetic profile in a whole-organism context.
Q & A
Basic Research Question
- In vitro assays :
- ADMET profiling : Microsomal stability assays (e.g., liver microsomes) to predict metabolic pathways.
Advanced Application : For genotoxicity studies, use DNA adduct profiling via LC-MS/MS to detect covalent modifications, as seen with heterocyclic aromatic amines (HAAs) .
How can transition metal complexes of this compound be synthesized and characterized?
Advanced Research Question
- Synthesis : React with transition metals (e.g., Cu(II), Fe(III)) in ethanol/water under reflux. The amine and quinoline nitrogen act as donor sites .
- Characterization :
- ESI-MS : Confirm complex stoichiometry (e.g., [M+Cu]²⁺ peaks).
- EPR Spectroscopy : Probe electronic structure for paramagnetic metals (e.g., Cu²⁺).
- Single-crystal XRD : Resolve coordination geometry (e.g., octahedral vs. square planar).
Q. Methodological Workflow :
Validate purity via HPLC (>95%).
Replicate assays in triplicate with positive/negative controls.
Use computational docking (e.g., AutoDock Vina) to predict target binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
